molecular formula C17H14N2 B14451562 5-Methyl-2,3-diphenylpyrazine CAS No. 78605-07-9

5-Methyl-2,3-diphenylpyrazine

Cat. No.: B14451562
CAS No.: 78605-07-9
M. Wt: 246.31 g/mol
InChI Key: XKSJFAVKODCELZ-UHFFFAOYSA-N
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Description

5-Methyl-2,3-diphenylpyrazine is a heterocyclic aromatic compound belonging to the pyrazine family. Pyrazines are known for their diverse biological activities and are widely used in pharmaceuticals, perfumeries, and food industries . The unique structure of this compound, with a methyl group and two phenyl groups attached to the pyrazine ring, makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2,3-diphenylpyrazine typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,2-diketones with hydrazine derivatives under acidic or basic conditions . The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the product.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors like cost, efficiency, and environmental impact. Catalysts and optimized reaction conditions are often employed to enhance the production efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-2,3-diphenylpyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while substitution reactions can produce a wide range of functionalized pyrazine derivatives .

Scientific Research Applications

5-Methyl-2,3-diphenylpyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-2,3-diphenylpyrazine involves its interaction with specific molecular targets and pathways. The nitrogen atoms in the pyrazine ring can coordinate with metal ions, influencing various biochemical processes. The compound’s structure allows it to interact with enzymes and receptors, modulating their activity and leading to diverse biological effects .

Comparison with Similar Compounds

Uniqueness: 5-Methyl-2,3-diphenylpyrazine’s unique combination of a methyl group and two phenyl groups provides distinct chemical properties and biological activities. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

78605-07-9

Molecular Formula

C17H14N2

Molecular Weight

246.31 g/mol

IUPAC Name

5-methyl-2,3-diphenylpyrazine

InChI

InChI=1S/C17H14N2/c1-13-12-18-16(14-8-4-2-5-9-14)17(19-13)15-10-6-3-7-11-15/h2-12H,1H3

InChI Key

XKSJFAVKODCELZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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